molecular formula C15H18Br2O2S2 B566140 Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-85-7

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B566140
CAS No.: 1160823-85-7
M. Wt: 454.235
InChI Key: FWISHXSLVTWFNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thieno[3,4-b]thiophene with octanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-b]thiophene derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

    Hydrolysis Products: Thieno[3,4-b]thiophene-2-carboxylic acid.

Scientific Research Applications

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the ester group. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials for advanced applications .

Biological Activity

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (CAS Number: 1160823-85-7) is a synthetic compound that has garnered attention due to its potential biological activities and applications in organic electronics. This article explores its biological activity, including anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H18Br2O2S2
Molecular Weight454.24 g/mol
Melting Point55°C
CAS Number1160823-85-7
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that thieno[3,4-b]thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported around 7.2 μM.
  • MDA-MB-468 (breast cancer) : IC50 values approximately 3.9 μM.

These compounds were noted for their ability to inhibit cell viability without adversely affecting normal cardiac myoblast cells (IC50 > 25 μM), suggesting a degree of selectivity that could be beneficial in therapeutic contexts .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative Stress Modulation : It has been suggested that similar compounds can influence oxidative stress levels within cells, potentially enhancing the efficacy of existing chemotherapeutics.
  • Cell Cycle Arrest : Preliminary data indicate that these compounds could interfere with cell cycle progression in cancer cells.

Study on Anticancer Activity

A study focused on a series of thieno[3,4-b]thiophene derivatives highlighted the promising anticancer activity of this compound. Researchers conducted in vitro assays using various cancer cell lines and found that the compound effectively reduced cell viability in a dose-dependent manner. The results were significant enough to warrant further exploration into its mechanism of action and potential clinical applications .

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Initial findings suggest that while it exhibits potent anticancer properties, it also requires careful evaluation to ensure minimal toxicity to normal cells. The selectivity observed in preliminary studies indicates that further optimization could enhance its therapeutic index .

Applications in Organic Electronics

Beyond its biological activity, this compound is being explored for its utility in organic electronics:

  • Organic Solar Cells : Its structural properties make it suitable for use in photovoltaic devices.
  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties could contribute to the development of efficient light-emitting materials.
  • Field Effect Transistors (OFETs) : Research is ongoing into its application as a semiconductor material .

Properties

IUPAC Name

octyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Br2O2S2/c1-2-3-4-5-6-7-8-19-15(18)11-9-10-12(20-11)14(17)21-13(10)16/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWISHXSLVTWFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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